An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a key intermediate in pharmaceutical synthesis. This document details the compound's identification, physicochemical characteristics, and its pivotal role in the manufacturing of diuretic agents such as bumetanide (B1668049). Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analytical characterization by High-Performance Liquid Chromatography (HPLC). A visualization of the synthetic pathway leading to bumetanide and the general mechanism of action for sulfonamides are also presented to provide a thorough understanding for researchers and professionals in drug development.
Chemical and Physical Properties
4-chloro-3-nitro-5-sulfamoylbenzoic acid is a substituted aromatic compound with the IUPAC name 4-chloro-3-nitro-5-sulfamoylbenzoic acid.[1][2] It is also known by several synonyms, including 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid and Bumetanide Impurity 5.[1] The compound is a solid at room temperature, appearing as an off-white to light beige or pale yellow crystalline powder.[2][3] It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, and insoluble in water.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-3-nitro-5-sulfamoylbenzoic acid | [1] |
| CAS Number | 22892-96-2 | [2][4][5][6][7][8] |
| Molecular Formula | C₇H₅ClN₂O₆S | [4][6][7] |
| Molecular Weight | 280.64 g/mol | [1][2][4][6][7] |
| Melting Point | 227-231 °C | [2][9] |
| 235 °C | [4][10] | |
| 215–220 °C (with decomposition) | [3] | |
| Boiling Point | 563.5 °C (predicted) | [2][4][10] |
| Appearance | Off-white to light beige solid/powder | [2] |
| Pale yellow crystalline powder | [3] | |
| Solubility | Slightly soluble in DMSO and methanol | [2] |
| Soluble in DMSO, partially soluble in methanol, insoluble in water | [3] |
Synthesis and Purification
4-chloro-3-nitro-5-sulfamoylbenzoic acid is a crucial intermediate in the synthesis of the potent loop diuretic, bumetanide.[5][8] Its synthesis typically starts from 4-chlorobenzoic acid.
Synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid
The synthesis involves a multi-step process starting from 4-chlorobenzoic acid.
Experimental Protocol:
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Chlorosulfonation of 4-chlorobenzoic acid: 4-chlorobenzoic acid is reacted with an excess of chlorosulfonic acid. The reaction mixture is heated to facilitate the formation of 4-chloro-3-chlorosulfonylbenzoic acid.
-
Nitration: The resulting 4-chloro-3-chlorosulfonylbenzoic acid is then nitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.
-
Amination: The chlorosulfonyl group is converted to a sulfamoyl group by reacting the product from the previous step with ammonia. This step yields the final product, 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
Purification by Recrystallization
The crude 4-chloro-3-nitro-5-sulfamoylbenzoic acid can be purified by recrystallization to obtain a product of high purity.
Experimental Protocol:
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol (B145695) and water is often effective.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried in an oven or under vacuum to remove any residual solvent.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purity assessment of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
HPLC Analysis
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water containing a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape. For example, a mixture of acetonitrile and 1% aqueous glacial acetic acid (50:50 v/v) can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The compound can be detected by UV absorbance at a wavelength of 272 nm.
-
Sample Preparation: A known concentration of the compound is prepared in a suitable solvent (e.g., a mixture of water and acetonitrile) for injection.
Role in Pharmaceutical Synthesis and Biological Activity
Synthesis of Bumetanide
4-chloro-3-nitro-5-sulfamoylbenzoic acid is a key starting material for the synthesis of bumetanide. The following diagram illustrates the synthetic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Separation of 4-Chloro-3-nitro-5-sulphamoylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. 4-Chloro-3-nitro-5-sulfamoylbenzoic acid | 22892-96-2 | FC05834 [biosynth.com]
- 8. Page loading... [guidechem.com]
- 9. benchchem.com [benchchem.com]
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